

# reducing internal stress in electrodeposited Ni-Mo films

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## Compound of Interest

Compound Name: Nickel-molybdenum

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## Technical Support Center: Electrodeposited Ni-Mo Films

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing internal stress in electrodeposited Ni-Mo films.

### Troubleshooting Guides

High internal stress, whether tensile or compressive, can lead to film cracking, peeling, and poor adhesion, compromising the performance and reliability of the deposited layers. This guide provides a systematic approach to diagnosing and resolving common issues related to internal stress.

**Problem:** High Tensile Stress (Film is prone to cracking and peeling)

High tensile stress indicates that the film is in a state of tension, trying to contract. This is a common issue in electrodeposition and can often be addressed by modifying the plating parameters and bath composition.

**Troubleshooting Steps:**

- Review Plating Parameters:

- Current Density: High current densities can lead to increased tensile stress. Try reducing the current density. For Ni-Mo alloys, operating at lower current densities generally allows for more ordered grain growth and reduced stress.[1][2]
- Temperature: Increasing the bath temperature can help relieve stress by increasing the mobility of adatoms on the substrate surface, allowing them to find lower-energy sites.[3]
- pH: The effect of pH can be complex. For Ni-Mo systems, operating at a slightly alkaline pH (e.g., 8-10) can influence the complexation of metal ions and affect the deposit structure.[4][5] Experiment with slight adjustments to the pH within the recommended range for your bath chemistry.
- Evaluate Bath Composition:
  - Additives (Stress Reducers): The most common method to reduce tensile stress is the introduction of stress-reducing additives.
    - Saccharin: This is a widely used additive that is known to shift the internal stress from tensile to compressive.[6][7][8][9] The concentration is critical and needs to be optimized for your specific application. Start with a low concentration (e.g., 0.1 g/L) and incrementally increase it.
    - Other Organic Additives: Compounds like p-toluenesulfonamide can also effectively reduce tensile stress.[7]
  - Molybdenum Content: Higher molybdenum content in the alloy can increase internal stress, potentially leading to cracking.[10] If high molybdenum content is not critical for your application, consider adjusting the bath composition (e.g., the ratio of nickel to molybdate ions) to deposit a film with a lower Mo percentage.
  - Complexing Agents: The choice and concentration of complexing agents (e.g., citrate, ammonia) are crucial in Ni-Mo electrodeposition.[4][11] These agents affect the deposition kinetics and the microstructure of the film, which in turn influences internal stress. Ensure the complexing agent concentration is optimized.
- Check for Impurities:

- Organic and inorganic impurities in the plating bath can be incorporated into the deposit, leading to increased stress. Regular bath purification (e.g., carbon treatment) is recommended.

Problem: High Compressive Stress (Film may exhibit blistering or buckling)

High compressive stress indicates that the film is in a state of compression, trying to expand. While often preferable to high tensile stress, excessive compressive stress can also lead to adhesion problems.

Troubleshooting Steps:

- Review Additive Concentration:
  - Excess Saccharin: An overdose of saccharin can lead to high compressive stress.<sup>[6]</sup> If you are using saccharin and observe high compressive stress, try reducing its concentration.
- Adjust Plating Parameters:
  - Current Density: The relationship between current density and compressive stress can be complex and depends on the specific bath chemistry. In some cases, increasing the current density might reduce compressive stress.
  - pH and Temperature: Similar to tensile stress, these parameters can influence compressive stress. Systematic experimentation within the operational window of your bath is recommended.

## Frequently Asked Questions (FAQs)

Q1: What is internal stress in electrodeposited films?

A1: Internal stress is the force per unit area within a plated layer in the absence of external forces.<sup>[12]</sup> It can be either tensile (a tendency for the film to contract) or compressive (a tendency for the film to expand).<sup>[13]</sup> Excessive stress of either type can lead to film defects such as cracking, peeling, or blistering.<sup>[14][15]</sup>

Q2: How can I measure the internal stress in my Ni-Mo films?

A2: Several methods are available for measuring internal stress. Common laboratory techniques include:

- **Bent Strip Method:** A thin, flexible cathode (e.g., a brass or steel strip) is plated on one side. The internal stress in the deposit causes the strip to bend. The degree of bending, or "curl," can be related to the magnitude and type of stress.[\[8\]](#)[\[13\]](#)
- **Spiral Contractometer:** This is a standardized method (ASTM B636) that uses a helical cathode. The stress in the deposit causes the helix to wind or unwind, and the degree of rotation is measured.[\[13\]](#)
- **X-Ray Diffraction (XRD):** This technique measures the strain in the crystal lattice of the film, which can then be used to calculate the stress.[\[7\]](#)

Q3: What is the primary cause of tensile stress in electrodeposits?

A3: A primary cause of tensile stress is the coalescence of grains during film growth. As individual crystal grains grow and merge, the reduction in surface area can pull the grains together, creating a tensile stress.[\[3\]](#)

Q4: How does saccharin work to reduce internal stress?

A4: Saccharin and its breakdown products can be incorporated into the deposit, particularly at the grain boundaries. This incorporation is believed to reduce the grain boundary energy, which in turn reduces the tensile stress that arises from grain coalescence.[\[7\]](#) The incorporation of sulfur from saccharin can also induce a compressive stress component, which counteracts the tensile stress.[\[7\]](#)

Q5: Can post-deposition heat treatment (annealing) reduce internal stress?

A5: Yes, annealing can be an effective way to relieve internal stress.[\[13\]](#) Heating the deposited film provides thermal energy that allows for atomic rearrangement and the reduction of lattice defects, which are sources of stress. However, it is important to consider that annealing can also change other film properties, such as hardness and microstructure.

## Quantitative Data on Factors Affecting Internal Stress

The following tables summarize the general effects of key parameters on internal stress in nickel and nickel-alloy electrodeposits. The exact values can vary significantly based on the specific bath chemistry and operating conditions.

Table 1: Effect of Plating Parameters on Internal Stress

Parameter	General Effect on Tensile Stress	Notes
Current Density	Increasing current density often increases tensile stress.	At very high current densities, other effects like hydrogen evolution can alter this trend. <a href="#">[1]</a> <a href="#">[2]</a>
Temperature	Increasing temperature generally decreases tensile stress.	Higher temperatures promote adatom mobility and can lead to larger grain sizes. <a href="#">[3]</a>
pH	Effect is complex and bath-dependent.	For Ni-Mo from citrate baths, pH affects Mo content and film structure, which influences stress. <a href="#">[4]</a> <a href="#">[5]</a>

Table 2: Effect of Saccharin Concentration on Internal Stress in Nickel Deposits

Saccharin Concentration (g/L)	Internal Stress (MPa)	Stress Type
0.0	~125	Tensile
0.1	~50	Tensile
0.3	~ -25	Compressive
1.2	~ -40	Compressive

(Data is illustrative, based on trends reported for nickel sulfate electrolytes.[\[6\]](#)[\[9\]](#))

## Experimental Protocols

### Protocol 1: Electrodeposition of Low-Stress Ni-Mo Films

This protocol provides a starting point for depositing Ni-Mo films with reduced internal stress. Optimization will be required for specific applications.

- Substrate Preparation:
  - Mechanically polish the substrate to a mirror finish.
  - Degrease the substrate ultrasonically in an alkaline solution.
  - Rinse thoroughly with deionized water.
  - Activate the surface by dipping in a dilute acid solution (e.g., 5% H<sub>2</sub>SO<sub>4</sub>), followed by a deionized water rinse.[\[11\]](#)
- Plating Bath Composition (Example Citrate Bath):
  - Nickel Sulfate (NiSO<sub>4</sub>·6H<sub>2</sub>O): 0.1 M
  - Sodium Molybdate (Na<sub>2</sub>MoO<sub>4</sub>·2H<sub>2</sub>O): 0.01 - 0.05 M
  - Sodium Citrate (Na<sub>3</sub>C<sub>6</sub>H<sub>5</sub>O<sub>7</sub>·2H<sub>2</sub>O): 0.15 M

- Ammonium Chloride ( $\text{NH}_4\text{Cl}$ ): 0.5 M
- Saccharin: 0.1 - 1.0 g/L (for stress reduction)
- Adjust pH to 8.0 - 9.5 with ammonium hydroxide.
- Electrodeposition Parameters:
  - Temperature: 30 - 50 °C
  - Current Density: 10 - 30 mA/cm<sup>2</sup> (galvanostatic deposition)
  - Agitation: Moderate mechanical or magnetic stirring.
- Post-Deposition Treatment:
  - Rinse the plated substrate with deionized water.
  - Dry with a stream of nitrogen or in a desiccator.

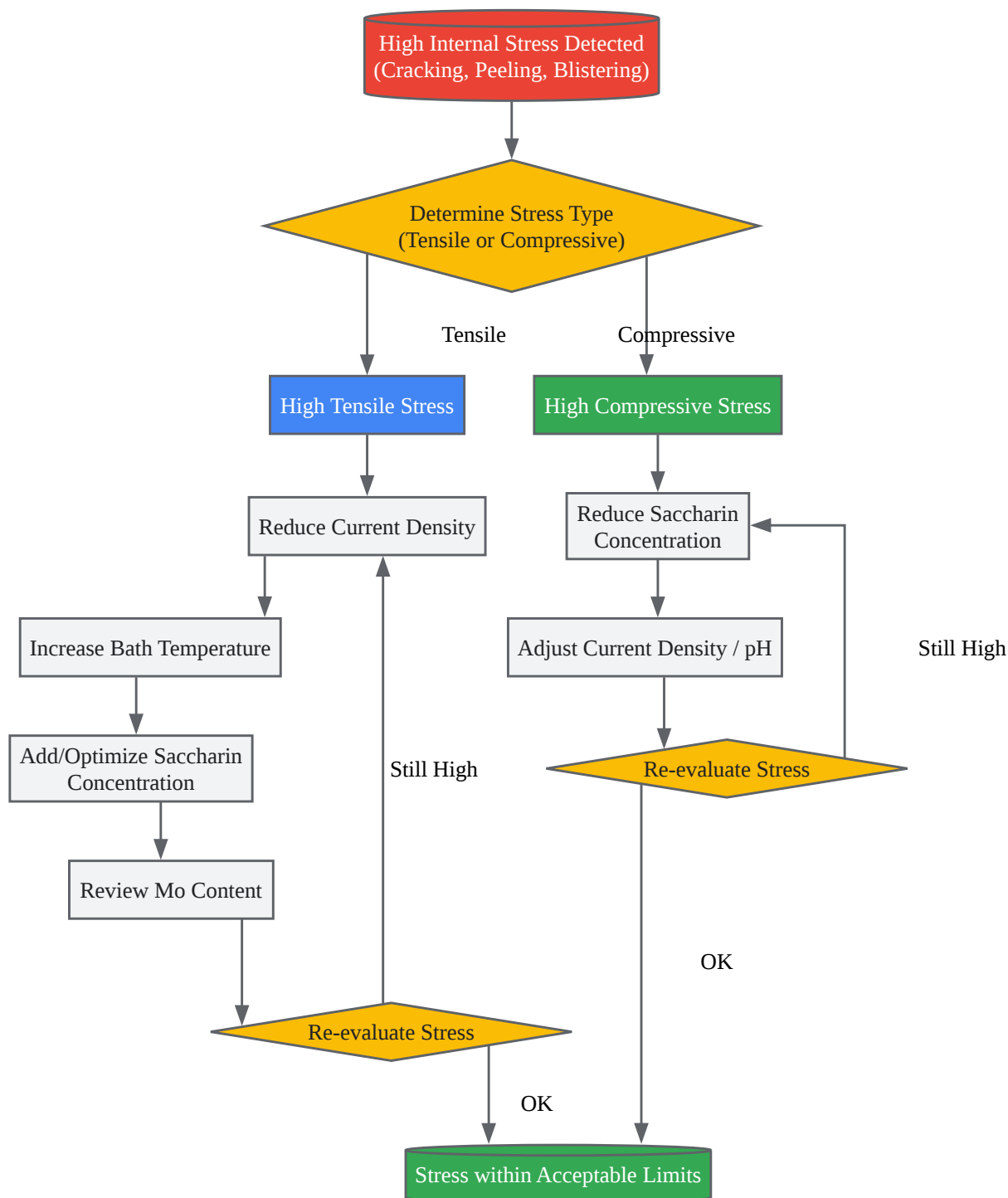
#### Protocol 2: Measurement of Internal Stress using the Bent Strip Method

- Prepare the Cathode:
  - Use a thin, flexible metal strip (e.g., 0.1 mm thick brass or copper) of known dimensions.
  - Mask one side of the strip with plating tape to ensure deposition occurs only on the other side.
  - Measure the initial straightness of the strip.
- Electrodeposit the Ni-Mo Film:
  - Use the prepared strip as the cathode in your electrodeposition setup.
  - Deposit a film of a predetermined thickness (e.g., 5-10  $\mu\text{m}$ ).
- Measure the Deflection:

- After deposition, carefully remove the masking tape.
- Place the strip on a flat surface and measure the deflection (curl) of the free end. Tensile stress will cause the strip to bend towards the plated side, while compressive stress will cause it to bend away.
- Calculate the Stress (using Stoney's Equation):
  - The internal stress ( $\sigma$ ) can be calculated using a simplified form of Stoney's equation:  $\sigma = (E * t_s^2) / (6 * t_f * R)$  Where:
    - E is the Young's modulus of the substrate.
    - $t_s$  is the thickness of the substrate.
    - $t_f$  is the thickness of the film.
    - R is the radius of curvature, which can be calculated from the measured deflection and the length of the strip.

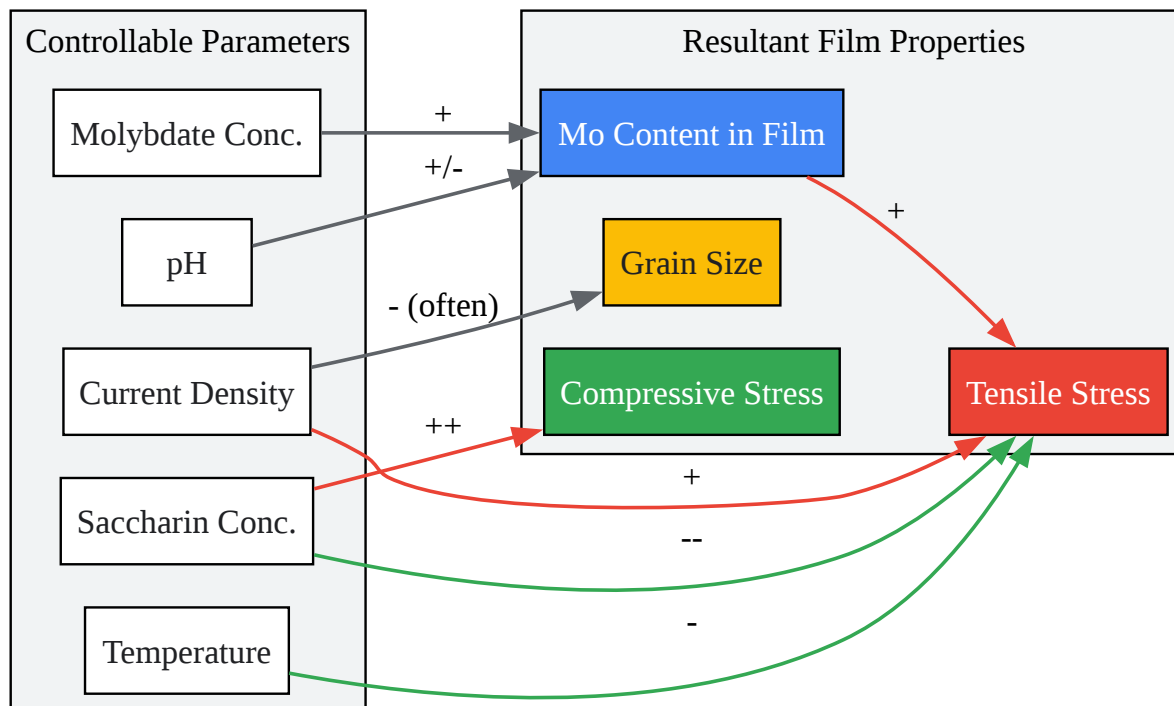
## Visualizations





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Caption: Troubleshooting workflow for high internal stress in Ni-Mo films.



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